molecular formula C8H7BrF3NO2 B11839365 Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11839365
M. Wt: 286.05 g/mol
InChI Key: GPNAOWFBQIBNKA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative characterized by a bromo (-Br) substituent at position 4 and a trifluoromethyl (-CF₃) group at position 5 on the pyrrole ring. The ethyl ester at position 2 enhances solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₉H₇BrF₃NO₂, with a molecular weight of 298.06 g/mol.

Properties

Molecular Formula

C8H7BrF3NO2

Molecular Weight

286.05 g/mol

IUPAC Name

ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H7BrF3NO2/c1-2-15-7(14)5-3-4(9)6(13-5)8(10,11)12/h3,13H,2H2,1H3

InChI Key

GPNAOWFBQIBNKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification can be achieved using ethanol in the presence of a strong acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group.

    Ethanol and Acid Catalyst: Used for esterification.

Major Products:

    Substituted Pyrroles: Depending on the substituents introduced via nucleophilic substitution.

    Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 4-((2-bromo-4-(trifluoromethyl)phenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (199) :

    • Unlike the target compound, the bromo and -CF₃ groups are located on a benzoyl moiety attached to the pyrrole ring.
    • Higher molecular weight (~435 g/mol ) due to the benzoyl group.
    • ¹H NMR data (DMSO-d₆) shows aromatic protons at δ 7.92–8.09 ppm, absent in the target compound due to the lack of a benzoyl group .
  • Ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-4-(1-(6-(trifluoromethyl)pyridin-3-yl)ethenyl)-1H-pyrrole-2-carboxylate (241) :

    • Features a tosyl (-SO₂C₆H₄CH₃) group and an ethenyl-linked pyridine ring with -CF₃.
    • ESIMS m/z 480.0 (M+1) indicates a molecular weight ~481 g/mol, significantly higher than the target compound.
    • The tosyl group enhances stability but reduces reactivity compared to the unprotected pyrrole in the target compound .

Functional Group Variations

  • Ethyl 4-(3-fluoro-4-(trifluoromethyl)phenylcarbonyl)-3-methyl-1H-pyrrole-2-carboxylate (233) :

    • Contains a fluoro-substituted benzoyl group instead of direct -Br/-CF₃ on the pyrrole.
    • ¹H NMR (DMSO-d₆) shows a singlet at δ 8.16 ppm for the pyrrole proton, similar to the target compound’s expected resonance .
  • Ethyl 4-(1-(3-fluoro-4-(trifluoromethyl)phenyl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylate (248) :

    • Incorporates a cyclopropyl spacer between the pyrrole and -CF₃-substituted aryl ring.
    • ESIMS m/z 510.0 (M+1) reflects increased complexity. The cyclopropyl group may enhance metabolic stability in drug design .

Spectroscopic and Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) ¹H NMR (δ, ppm) ESIMS m/z
Target Compound 4-Br, 5-CF₃ on pyrrole 298.06 N/A (not reported in evidence) N/A
199 () Benzoyl with 2-Br, 4-CF₃ ~435 7.92–8.09 (aromatic) Not reported
238 () 3-Fluoro-4-CF₃ benzoyl ~497 8.16 (s, 1H, pyrrole) 496.2 (M-1)
241 () Tosyl, ethenyl-pyridine-CF₃ ~481 5.99 (s, ethenyl) 480.0 (M+1)
248 () Cyclopropyl-aryl-CF₃ ~509 7.86–7.89 (m, aryl) 510.0 (M+1)

Key Findings and Implications

Substituent Positioning : Direct substitution on the pyrrole ring (as in the target compound) simplifies synthesis but may reduce steric bulk compared to benzoyl or cyclopropyl analogs.

Electronic Effects : The -CF₃ group in all analogs enhances lipophilicity, but its position on the pyrrole (target) vs. an aryl ring (others) alters electron density distribution.

Synthetic Flexibility : The bromo group in the target compound offers a handle for further functionalization (e.g., Suzuki coupling), unlike tosylated or cyclopropane-containing analogs.

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